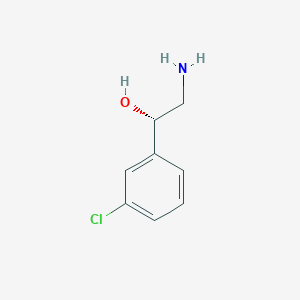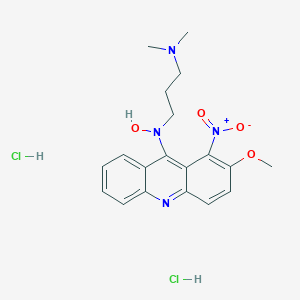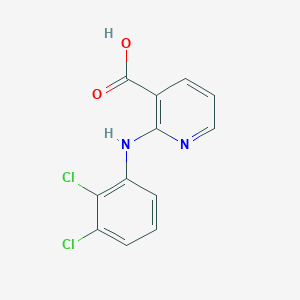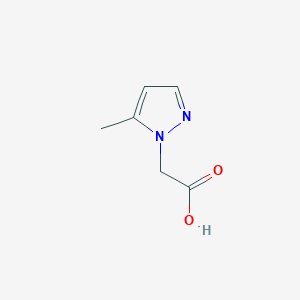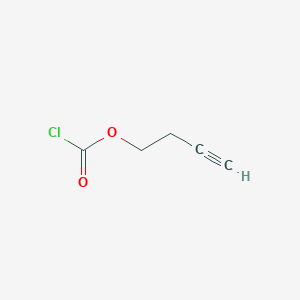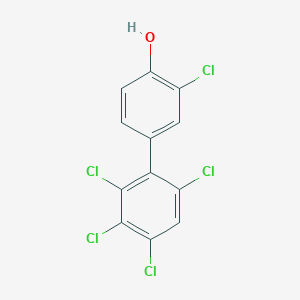![molecular formula C12H15NO B065120 ACETAMIDE,N-[1-BENZYL-2-ALLYL]- CAS No. 184365-66-0](/img/structure/B65120.png)
ACETAMIDE,N-[1-BENZYL-2-ALLYL]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Phenyl-3-buten-2-yl)acetamide is an organic compound with the molecular formula C12H15NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-phenyl-3-buten-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-3-buten-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-phenyl-3-buten-2-amine with acetic anhydride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(1-Phenyl-3-buten-2-yl)acetamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
化学反応の分析
Types of Reactions
N-(1-Phenyl-3-buten-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylbutanoic acid, while reduction could produce phenylbutanol.
科学的研究の応用
N-(1-Phenyl-3-buten-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(1-Phenyl-3-buten-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-Phenylacetamide: A simpler derivative of acetamide with a phenyl group attached to the nitrogen atom.
N-(1-Phenyl-2-propyl)acetamide: A similar compound with a different alkyl chain length.
N-(1-Phenyl-3-buten-2-yl)benzamide: A derivative where the acetamide group is replaced with a benzamide group.
Uniqueness
N-(1-Phenyl-3-buten-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
184365-66-0 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
N-(1-phenylbut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-3-12(13-10(2)14)9-11-7-5-4-6-8-11/h3-8,12H,1,9H2,2H3,(H,13,14) |
InChIキー |
GMYNWLHHAQXZAI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C=C |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C=C |
同義語 |
Acetamide, N-[1-(phenylmethyl)-2-propenyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![5,5-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B65047.png)
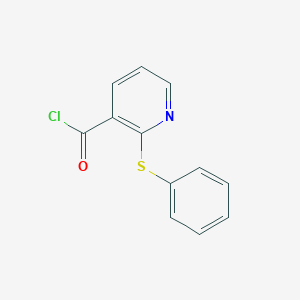
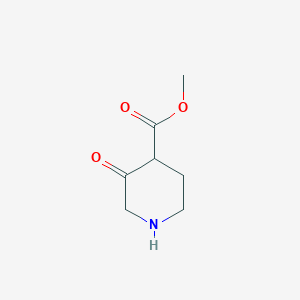
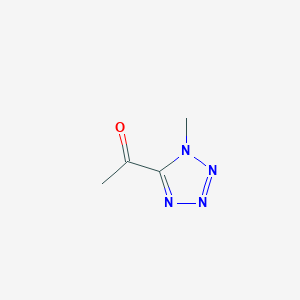
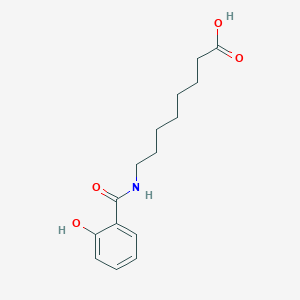
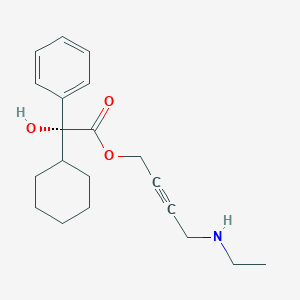
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)
